N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

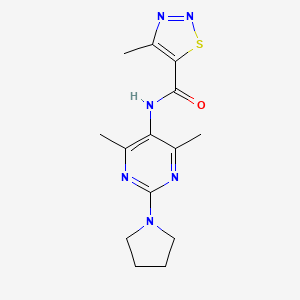

N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidinyl moiety at position 2, and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group at position 5. This structure combines a pyrimidine ring, known for its role in medicinal chemistry (e.g., nucleotide analogs), with a thiadiazole-carboxamide moiety, which is often associated with bioactivity in enzyme inhibition or antimicrobial applications .

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6OS/c1-8-11(17-13(21)12-10(3)18-19-22-12)9(2)16-14(15-8)20-6-4-5-7-20/h4-7H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVSUBHSLFIHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Structural Overview

The compound features a complex molecular structure characterized by the presence of a pyrimidine moiety linked to a thiadiazole ring through a carboxamide functional group. The incorporation of a pyrrolidine ring significantly influences the compound's steric and electronic properties, which may enhance its interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Similar compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . These interactions suggest potential applications in cancer therapy.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains. Pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties, indicating that structural modifications can enhance bioactivity .

- Enzyme Inhibition : The dual moiety of the compound allows it to interact with multiple biological targets. For instance, derivatives with similar structures have been noted for their ability to inhibit telomerase activity and other enzymes critical in disease pathways .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

Synthetic Routes

- Pyrimidine and Thiadiazole Formation : The initial reaction often involves the condensation of 2-chloropyrimidine with pyrrolidine under basic conditions.

Reaction Conditions

The reaction is usually conducted in organic solvents such as dichloromethane or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion and high yield .

Case Study 1: Anticancer Activity

A study highlighted the anticancer potential of similar pyrimidine-thiadiazole derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity attributed to the inhibition of HDAC and telomerase activity .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrrolidine-based compounds. In vitro tests revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethylpyrimidin-5-yl)benzamide | Pyrimidine ring; no thiadiazole | Anticancer |

| N-(pyrrolidinyl)thiadiazole | Thiadiazole fused with pyrrolidine | Antimicrobial |

| 1,3,4-Oxadiazole derivatives | Oxadiazole scaffold | Anticancer, antiviral |

This table illustrates how variations in structural features can lead to different biological activities among related compounds.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound consists of a pyrimidine ring substituted with a pyrrolidine moiety and a thiadiazole group, which is known for its diverse biological activities. The presence of these functional groups enhances the compound's interaction with biological targets, potentially leading to varied pharmacological effects. Its molecular formula is with a molecular weight of 282.38 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives synthesized from N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide were evaluated for their antiproliferative effects on various cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that modifications to the thiadiazole ring could enhance cytotoxicity against these cancer cell lines .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. In vivo studies have shown that derivatives of this compound can exhibit protective effects in picrotoxin-induced seizure models. The SAR studies suggest that specific substitutions on the pyrrolidine ring influence the anticonvulsant efficacy, making it a candidate for further development in epilepsy treatment .

Antimicrobial Activity

Compounds with thiadiazole and pyrimidine structures have been reported to possess antimicrobial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Experimental results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of thiadiazole-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. Among the tested compounds, those derived from this compound showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Study on Anticonvulsant Activity

Another study focused on the anticonvulsant properties of pyrrolidine-substituted compounds derived from this compound. The compounds were tested using the maximal electroshock (MES) method and demonstrated significant protective effects against seizures compared to standard medications like phenytoin .

Analyse Chemischer Reaktionen

Thiadiazole Ring Formation

The 1,2,3-thiadiazole core is typically synthesized through cyclization reactions involving sulfur-containing precursors. For similar thiadiazole derivatives, methods include:

-

Thiocyanate cyclization : Reaction of isothiocyanates with hydrazine or related nucleophiles to form the thiadiazole ring .

-

Ring closure via basic conditions : For example, thiadiazole derivatives can be formed by treating intermediates with carbon disulfide or other sulfur donors under alkaline conditions .

These methods align with general thiadiazole synthesis protocols, though specific details for the 4-methyl-1,2,3-thiadiazole-5-carboxamide subunit require further optimization.

Pyrimidine Substitution and Functionalization

The pyrimidine moiety (4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl) is synthesized through a series of steps:

-

Halogenation or activation of pyrimidine : Introducing a reactive site (e.g., halogenation) to enable nucleophilic substitution.

-

Pyrrolidine coupling : Substitution of the activated pyrimidine with pyrrolidin-1-yl groups, potentially via SNAr (nucleophilic aromatic substitution) or alkylation .

-

Amination : Introduction of an amine group at the pyrimidin-5-yl position to facilitate subsequent amide bond formation.

Pyrimidine derivatives are often prepared via esterification, oxidation, and substitution steps, as exemplified in the synthesis of pyridin-2-yl pyrimidines .

Amide Bond Formation

The final compound is formed by coupling the thiadiazole-5-carboxylic acid with the pyrimidin-5-ylamine. Common methods include:

-

Carbodiimide-mediated coupling : Using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) to activate the carboxylic acid .

-

Amide bond formation : Reaction of the activated carboxylic acid with the amine under controlled conditions (e.g., room temperature or mild heating).

This step is critical for linking the thiadiazole and pyrimidine moieties, as seen in the synthesis of similar amide-coupled heterocycles .

Analytical and Structural Validation

The synthesized compound undergoes rigorous characterization:

-

1H NMR : Confirms amide proton signals (~7–10 ppm) and aromatic protons from thiadiazole and pyrimidine rings .

-

Mass spectrometry : Verifies molecular weight and structural integrity (e.g., M+1 peak at ~328–576 m/z) .

-

High-resolution mass spectrometry (HRMS) : Ensures accurate mass measurement .

Biological and Chemical Stability

While direct data for this compound is limited, analogs with thiadiazole and pyrimidine moieties demonstrate:

-

Anticancer activity : Thiadiazole derivatives exhibit antiproliferative effects against cancer cell lines (e.g., HepG2, MCF-7) .

-

Chemical stability : Thiadiazole rings are generally stable under physiological conditions, though reactivity may depend on substituents .

This synthesis pathway integrates established methods for thiadiazole and pyrimidine formation, with amide coupling as the final step. Further optimization may be required to improve yields or address potential side reactions during multi-step processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole-Carboxamide Derivatives with Pyridinyl/Pyrimidinyl Substituents

Compound 18p (N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide)

- Structure : Features a pyridin-3-yl group attached to the thiadiazole ring and a 2,5-dimethoxyphenyl carboxamide.

- Properties :

- Melting Point: 199–200°C.

- Molecular Weight: 343.0852 g/mol (C16H14N4O3S).

- Comparison: The pyridinyl group in 18p differs from the pyrimidinyl group in the target compound, which may alter electronic properties and binding specificity.

Compound 4e (N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)cyclopropanecarboxamide)

- Structure : Contains a pyrimidine-thio-pyrimidine core with a cyclopropanecarboxamide and a 4-methylpiperazinyl group.

- Properties :

- Molecular Weight: 426.1712 g/mol (C20H24N7O2S).

- The 4-methylpiperazinyl group in 4e may confer higher basicity compared to the pyrrolidinyl group in the target compound.

Structural and Functional Analysis

Table 1: Comparative Overview

*Calculated molecular weight based on formula C15H19N5OS.

Key Insights :

Substituent Effects: Pyrrolidinyl vs. Thiadiazole vs. Thioether: The thiadiazole in the target compound may engage in π-π stacking, whereas the thioether in 4e could improve lipophilicity .

Synthetic Pathways :

- Both the target compound and 18p likely utilize amide coupling reagents (e.g., EDCI), but the target compound’s pyrimidine synthesis may require additional steps for dimethyl and pyrrolidinyl substitutions .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, describes a procedure using K₂CO₃ as a base in DMF to facilitate alkylation/arylation of heterocyclic intermediates. To optimize yield:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., 1.1–1.2 equivalents of RCH₂Cl) to minimize side products .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Answer:

Combined spectroscopic and chromatographic methods are critical:

- NMR (¹H, ¹³C): Identify pyrrolidine protons (δ 1.8–2.1 ppm) and pyrimidine/thiadiazole carbons (δ 150–160 ppm) .

- IR: Confirm carboxamide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .

- HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced: What computational methods are suitable for studying its binding interactions with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can predict binding affinities:

- Target Preparation: Retrieve protein structures from PDB (e.g., kinases or GPCRs) and optimize protonation states using tools like PROPKA .

- Ligand Parameterization: Assign partial charges via AM1-BCC or DFT (B3LYP/6-31G*) for the thiadiazole-carboxamide moiety .

- Binding Free Energy: Calculate using MM-PBSA/GBSA to validate docking poses .

Advanced: How to address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

Answer:

Contradictions often arise from assay conditions or target heterogeneity. Mitigation strategies include:

- Standardized Protocols: Use fixed cell lines (e.g., HEK293 overexpressing the target) and control compounds (e.g., staurosporine for kinase assays) .

- Dose-Response Curves: Perform triplicate runs with 10-point dilution series to improve statistical significance .

- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics or Western blotting for downstream effector modulation .

Basic: What are the solubility challenges, and how can they be managed during in vitro studies?

Answer:

The compound’s hydrophobic thiadiazole and pyrimidine groups limit aqueous solubility. Solutions include:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dispersion .

- pH Adjustment: Prepare buffers (pH 7.4) with 0.1% Tween-80 for cell culture compatibility .

- Sonication: Apply brief ultrasonic pulses (10–20 sec) to disrupt aggregates before dosing .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

Focus on modular modifications guided by computational predictions:

- Core Modifications: Replace pyrrolidine with piperidine or morpholine to alter steric/electronic profiles .

- Substituent Screening: Synthesize analogs with varied alkyl/aryl groups at the 4-methyl-thiadiazole position .

- Bioisosteres: Substitute the carboxamide with sulfonamide or urea groups to enhance hydrogen-bonding .

- In Silico Libraries: Generate virtual compound libraries (e.g., using RDKit) and prioritize candidates with QSAR models .

Basic: What are the key stability considerations for long-term storage?

Answer:

Degradation pathways (hydrolysis, oxidation) depend on functional groups:

- Storage Conditions: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent light/oxygen exposure .

- Lyophilization: For aqueous formulations, lyophilize with cryoprotectants (trehalose, mannitol) .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking .

Advanced: What experimental and theoretical approaches resolve electronic structure ambiguities in the pyrimidine-thiadiazole system?

Answer:

Combine spectroscopic and computational analyses:

- X-ray Crystallography: Determine bond lengths/angles to validate resonance structures .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density distributions .

- NMR Chemical Shift Prediction: Compare experimental shifts with GIAO-calculated values (e.g., using Gaussian) .

Advanced: How to design a robust pharmacokinetic (PK) profiling strategy for this compound?

Answer:

Integrate in vitro and in vivo assays:

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor, monitoring via LC-MS/MS .

- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration followed by HPLC quantification .

- In Vivo PK: Administer IV/PO doses in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose .

Basic: What safety precautions are essential during handling?

Answer:

While specific toxicity data is limited, general precautions apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.